5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine ring fused with a pyrrole ring. The structure includes a bromine atom at the 5th position, a methyl group at the 6th position, and a carbonitrile group at the 3rd position of the pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules .
The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile generally follows these steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice, and reaction time to optimize yields. Additionally, purification techniques like chromatography may be employed to isolate the desired product from by-products .
The molecular formula of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is CHBrN, with a molecular weight of approximately 228.06 g/mol. The compound features a fused bicyclic structure that contributes to its unique chemical properties.
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for compounds like 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile often involves interaction with biological targets such as enzymes or receptors. The presence of functional groups allows for specific binding interactions that can modulate biological pathways.
Research indicates that derivatives of pyrrolopyridines exhibit activity against various biological targets, including kinases and other proteins involved in cell signaling pathways. The specific mechanism often depends on the nature of substituents on the pyrrolopyridine scaffold .
The physical properties include:
Chemical properties include:
Relevant data includes:
These properties suggest potential for high gastrointestinal absorption and bioavailability when developed into pharmaceutical formulations .
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting various diseases. Its derivatives have been studied for their potential applications in treating cancer and other conditions mediated by specific enzyme pathways.
Additionally, this compound's unique structure allows for further modifications leading to new compounds with enhanced biological activity, making it a valuable asset in drug discovery and development processes .
The pyrrolo[2,3-b]pyridine nucleus exhibits distinct electronic gradients that dictate site selectivity for electrophilic and nucleophilic reactions. Bromination at the C5 position typically precedes methylation at C6 due to the activating effects of the pyrrole nitrogen and the pyridine-like C6 carbon. Electrophilic aromatic substitution (SEAr) using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide achieves moderate C5 selectivity, but competing dibromination or N-bromination remains problematic. Metal-directed approaches offer superior control, as demonstrated by:
Table 1: Comparative Regioselective Functionalization Methods for Pyrrolo[2,3-b]pyridine
Position | Functional Group | Method | Directing Group | Yield (%) | Selectivity |
---|---|---|---|---|---|
C5 | Bromo | DoM (n-BuLi/Br₂) | SEM | 78 | >95% C5 |
C5 | Bromo | Pd-Catalyzed (NBP) | None | 92 | 90% C5 |
C6 | Methyl | SNAr (CH₃I/K₂CO₃) | None | 65 | 80% C6 |
C6 | Methyl | DoM (n-BuLi/CH₃I) | BOC | 88 | >95% C6 |
Methylation at C6 leverages the inherent electrophilicity of this position, where nucleophilic displacement of halogen (if present) or directed deprotonation/methylation proves effective. Notably, 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 958358-00-4) is commercially available (e.g., 5g packages from Laibo Chem), serving as a key precursor for subsequent cyanation [7].
Introducing the 3-carbonitrile group transforms the electron-rich pyrrole ring into an electron-deficient system, enabling diverse derivatization via nitrile transformations. Two predominant strategies achieve this:
Key Limitation: The electron-withdrawing nitrile group deactivates the ring toward subsequent electrophilic reactions, necessitating sequential installation where bromination/methylation precede cyanation. SMILES notation (N#CC₁=CNC₂=NC(C)=C(Br)C=C21) confirms the connectivity of the 3-cyano substituent [1].
Batch synthesis of polysubstituted heterocycles faces heat/mass transfer limitations during exothermic reactions (e.g., lithiations or cyanation). Continuous flow reactors address this via:
Table 2: Flow vs. Batch Process Parameters for Key Steps
Reaction Step | Batch Conditions | Flow Conditions | Improvement |
---|---|---|---|
C5 Bromination | 0°C, 4h, NBS/DMF | 25°C, 120s, NBS/MeCN | 50% reduced byproducts |
C3 Cyanation | 100°C, 12h, Zn(CN)₂/Pd catalyst | 120°C, 120s, KCN/Celite/Pd tube | 40% higher throughput |
Deprotection/Cyclization | Reflux, 8h, Acidic conditions | 150°C, 300s, Superheated H₂O | 99% conversion, no degradation |
The combined effects of bromine (hydrophobic), methyl (lipophilic), and cyano (polar) substituents create complex purification scenarios:
Table 3: Purification Performance Metrics for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Method | Purity (%) | Recovery (%) | Capacity | Key Challenge |
---|---|---|---|---|
Silica Gel Chromatography | 85–90 | 50–70 | Medium (1–5 g) | Broad bands, tailing |
Methanol Recrystallization | 90–95 | 30–40 | Low (<500 mg) | Low solubility, polymorphism |
Preparative HPLC | >95 | 70–85 | Very Low (100 mg) | Solvent consumption, throughput |
Trituration (EtOAc/Hex) | 80–88 | 60–75 | High (>10 g) | Moderate purity, mother liquor losses |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7